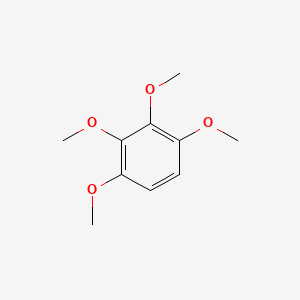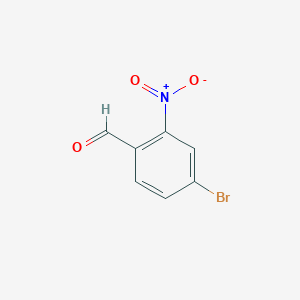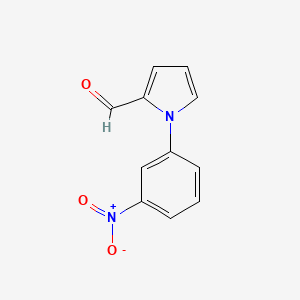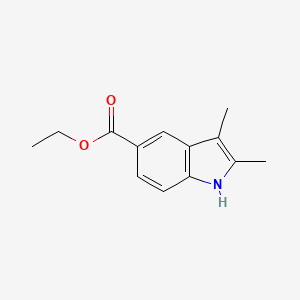
2,4,6-トリフルオロフェノール
概要
説明
2,4,6-Trifluorophenol is a halogen-substituted phenol with the molecular formula C6H3F3O. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxyl group at the 1 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
科学的研究の応用
2,4,6-Trifluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals
作用機序
Target of Action
2,4,6-Trifluorophenol is a halogen-substituted phenol . The primary target of this compound is the enzyme peroxidase . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:
Peroxidase+H2O2+RH2→Peroxidase+2H2O+R\text{Peroxidase} + H_2O_2 + \text{RH2} \rightarrow \text{Peroxidase} + 2H_2O + R Peroxidase+H2O2+RH2→Peroxidase+2H2O+R
The substrate, RH2, is typically a halogenated phenol, such as 2,4,6-Trifluorophenol .
Mode of Action
The mode of action of 2,4,6-Trifluorophenol involves its oxidation by peroxidase . This reaction results in the removal of the halogen atoms and the conversion of the phenol to its corresponding quinone .
Biochemical Pathways
The biochemical pathway affected by 2,4,6-Trifluorophenol is the peroxidase-catalyzed oxidation pathway . The downstream effects of this pathway include the generation of water and a dehalogenated quinone .
Result of Action
The result of the action of 2,4,6-Trifluorophenol is the generation of a dehalogenated quinone and water . This reaction is part of the body’s mechanism for detoxifying halogenated phenolic compounds .
Safety and Hazards
生化学分析
Biochemical Properties
2,4,6-Trifluorophenol plays a role in several biochemical reactions, particularly those involving oxidation processes. It has been reported that peroxidase enzymes can oxidize 2,4,6-Trifluorophenol, leading to the formation of radical intermediates . This interaction is significant as it highlights the compound’s potential role in oxidative stress and related biochemical pathways. Additionally, 2,4,6-Trifluorophenol has been used in indirect enzyme-linked immunosorbent assays (ELISA) for the biological monitoring of 2,4,6-trichlorophenol . The compound’s interaction with peroxidase enzymes and its application in ELISA demonstrate its versatility in biochemical research.
Cellular Effects
The effects of 2,4,6-Trifluorophenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,4,6-Trifluorophenol can induce oxidative stress in cells, leading to alterations in gene expression and metabolic pathways . This compound’s ability to generate reactive oxygen species (ROS) can impact cell viability and function, making it a valuable tool for studying oxidative stress-related cellular processes.
Molecular Mechanism
At the molecular level, 2,4,6-Trifluorophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the oxidation of 2,4,6-Trifluorophenol by peroxidase enzymes results in the formation of radical intermediates, which can further interact with other biomolecules . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4,6-Trifluorophenol over time are crucial factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. Long-term exposure to 2,4,6-Trifluorophenol in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and alter cellular metabolism . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 2,4,6-Trifluorophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Studies have shown that there is a threshold effect, where the compound’s adverse effects become more pronounced at higher concentrations. Understanding these dosage effects is critical for determining the safe and effective use of 2,4,6-Trifluorophenol in biochemical research.
Metabolic Pathways
2,4,6-Trifluorophenol is involved in several metabolic pathways, particularly those related to oxidative stress. The compound’s interaction with peroxidase enzymes and its ability to generate reactive oxygen species highlight its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, making 2,4,6-Trifluorophenol a valuable tool for studying metabolic pathways.
Transport and Distribution
The transport and distribution of 2,4,6-Trifluorophenol within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding how 2,4,6-Trifluorophenol exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2,4,6-Trifluorophenol is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2,4,6-Trifluorophenol is critical for elucidating its role in modulating cellular processes and biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenol can be synthesized through several methods. One common approach involves the fluorination of phenol using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, 2,4,6-Trifluorophenol is produced through large-scale fluorination processes. These methods often involve the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 2,4,6-Trifluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into fluorinated cyclohexanols.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated quinones, cyclohexanols, and various substituted phenols .
類似化合物との比較
- 2,3,6-Trifluorophenol
- 2,4,5-Trifluorophenol
- 2,4,6-Trichlorophenol
Comparison: 2,4,6-Trifluorophenol is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. Compared to its chlorinated counterpart, 2,4,6-Trichlorophenol, the fluorinated version exhibits higher electronegativity and different reactivity patterns. This uniqueness makes it particularly useful in applications requiring high specificity and stability .
特性
IUPAC Name |
2,4,6-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFWMPUXPLBWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334211 | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-17-9 | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)













